![molecular formula C20H15F3N6O2S B14971074 2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14971074.png)
2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolo-triazine derivatives This compound is characterized by its unique structure, which includes a triazolo-triazine core, a benzyl group, and a trifluoromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazolo-Triazine Core: The triazolo-triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and cyanamide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as potassium carbonate. This step is typically performed in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a coupling reaction using a trifluoromethylphenyl halide and a palladium catalyst. This reaction is often carried out under an inert atmosphere in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethylphenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux.
Substitution: Nucleophiles such as amines or thiols; organic solvents like DMF or dichloromethane; room temperature to elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl or trifluoromethylphenyl derivatives.
科学研究应用
2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may impart biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions due to its ability to interact with specific biomolecules.
作用机制
The mechanism of action of 2-({6-benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-triazine core may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects. Further research is needed to fully understand the molecular pathways involved.
相似化合物的比较
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and potential use in energetic materials.
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Another triazolo-triazine derivative with similar structural features but different substituents.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits high thermal stability and is used in the synthesis of nitrogen-rich materials.
Uniqueness
2-({6-Benzyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a triazolo-triazine core with benzyl and trifluoromethylphenyl groups. This unique structure imparts distinct physicochemical properties and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C20H15F3N6O2S |
|---|---|
分子量 |
460.4 g/mol |
IUPAC 名称 |
2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H15F3N6O2S/c21-20(22,23)13-8-4-5-9-14(13)24-16(30)11-32-19-27-26-18-25-17(31)15(28-29(18)19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,24,30)(H,25,26,31) |
InChI 键 |
XOVHUSLATWIXKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


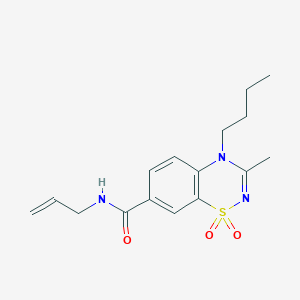
![7-(3-Bromo-4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14971012.png)
![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B14971020.png)
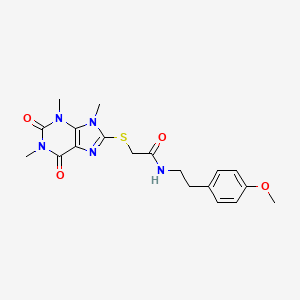
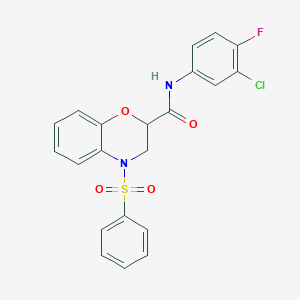
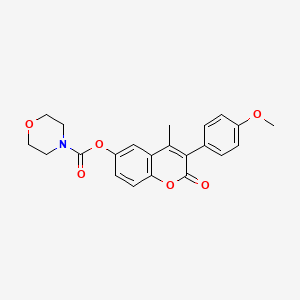
![6-chloro-4-(phenylsulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14971046.png)

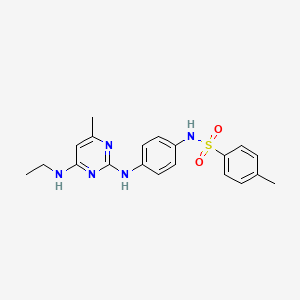
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide](/img/structure/B14971063.png)
![N-tert-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14971071.png)
![2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B14971072.png)
![ethyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14971073.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14971079.png)
